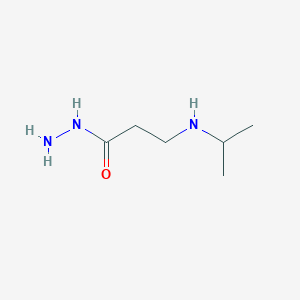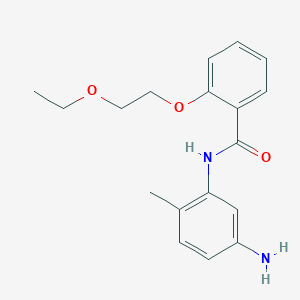![molecular formula C11H8ClN5 B1385933 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine CAS No. 1030457-06-7](/img/structure/B1385933.png)
8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine
Übersicht
Beschreibung
8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine, also known as 8-CPPT, is an organic compound that has been studied for its potential applications in scientific research. 8-CPPT is a triazin-4-amine derivative, which is a type of heterocyclic compound that is characterized by its three fused rings. This compound has been studied for its ability to act as an inhibitor of multiple enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). 8-CPPT has been used in a variety of scientific applications, including research on cancer, inflammation, and Alzheimer’s disease.
Wissenschaftliche Forschungsanwendungen
8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine has been studied for its potential applications in scientific research. This compound has been found to act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes that are involved in inflammation. 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine has been used in research on cancer, inflammation, and Alzheimer’s disease. This compound has also been studied for its potential to act as an antioxidant and to inhibit the growth of certain bacteria.
Wirkmechanismus
The mechanism of action of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine is not fully understood. However, it is believed that this compound acts as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of pro-inflammatory mediators, such as prostaglandins, which are involved in inflammation. By inhibiting these enzymes, 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine may reduce inflammation.
Biochemische Und Physiologische Effekte
8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine has been studied for its potential biochemical and physiological effects. This compound has been found to act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes that are involved in inflammation. In addition, 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine has been studied for its potential to act as an antioxidant and to inhibit the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine in laboratory experiments include its ability to act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), its potential to act as an antioxidant, and its potential to inhibit the growth of certain bacteria. The disadvantages of using 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine in laboratory experiments include its limited availability and its potential toxicity.
Zukünftige Richtungen
There are a number of potential future directions for 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine research. These include further studies on its potential applications in cancer, inflammation, and Alzheimer’s disease, as well as its potential to act as an antioxidant and to inhibit the growth of certain bacteria. Additionally, further research could be conducted on the mechanism of action of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine, as well as its potential toxicity. Finally, research could be conducted on the potential of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine to be used in combination with other compounds or drugs to enhance its effects.
Eigenschaften
IUPAC Name |
8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5/c12-8-3-1-7(2-4-8)9-5-16-17-10(9)14-6-15-11(17)13/h1-6H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTKYYMAFMYCNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3N=CN=C(N3N=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine](/img/structure/B1385850.png)
![1-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1385853.png)

![3-[Cyclohexyl(methyl)amino]propanohydrazide](/img/structure/B1385857.png)
![N-(3-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide](/img/structure/B1385860.png)







![N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide](/img/structure/B1385872.png)
